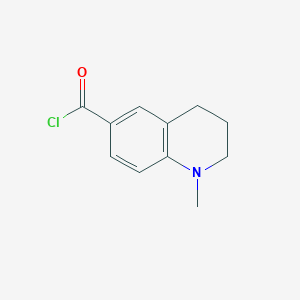

1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride

Beschreibung

1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride is a heterocyclic organic compound featuring a partially saturated quinoline backbone. The quinoline ring system is hydrogenated at positions 1–4, with a methyl group at position 1 and a reactive carbonyl chloride (-COCl) moiety at position 6. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of amides, esters, or other derivatives via nucleophilic acyl substitution reactions. Its structure combines the aromatic properties of quinoline with the enhanced reactivity of the carbonyl chloride group, making it valuable in pharmaceutical and materials chemistry .

Eigenschaften

CAS-Nummer |

32565-01-8 |

|---|---|

Molekularformel |

C11H12ClNO |

Molekulargewicht |

209.67 g/mol |

IUPAC-Name |

1-methyl-3,4-dihydro-2H-quinoline-6-carbonyl chloride |

InChI |

InChI=1S/C11H12ClNO/c1-13-6-2-3-8-7-9(11(12)14)4-5-10(8)13/h4-5,7H,2-3,6H2,1H3 |

InChI-Schlüssel |

LDLQAQRPBQPPFC-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCCC2=C1C=CC(=C2)C(=O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-Methyl-1,2,3,4-tetrahydroquinoline with phosgene (COCl2) under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the risk of hazardous by-products.

Analyse Chemischer Reaktionen

Types of Reactions

1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Reduction Reactions: The compound can be reduced to 1-Methyl-1,2,3,4-tetrahydroquinoline-6-methanol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation of the compound can lead to the formation of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, toluene), and catalysts (triethylamine).

Reduction: Reducing agents (LiAlH4), solvents (ether, tetrahydrofuran).

Oxidation: Oxidizing agents (KMnO4), solvents (water, acetone).

Major Products

Amides, Esters, Thioesters: Formed from substitution reactions.

1-Methyl-1,2,3,4-tetrahydroquinoline-6-methanol: Formed from reduction reactions.

1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid: Formed from oxidation reactions.

Wissenschaftliche Forschungsanwendungen

Synthetic Intermediates

This compound serves as a crucial intermediate in the synthesis of more complex molecules. The carbonyl chloride functional group allows it to participate in nucleophilic acyl substitution reactions, making it a versatile building block in organic synthesis. It is particularly useful for creating derivatives that can exhibit biological activity or serve as precursors to pharmaceuticals.

Key Reactions

- Nucleophilic Acyl Substitution : The carbonyl chloride can react with various nucleophiles to form amides or esters, which are important in drug development.

- Formation of Tetrahydroquinoline Derivatives : It can be transformed into various tetrahydroquinoline derivatives that have shown biological activity, including antimicrobial and antitumor properties.

Medicinal Chemistry

The structural framework of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride is related to several bioactive compounds. Research indicates its potential as a scaffold for developing new therapeutic agents.

- Antimicrobial Properties : Compounds derived from tetrahydroquinolines have demonstrated significant activity against various bacterial strains, including those resistant to conventional antibiotics .

- Antitumor Activity : Certain derivatives of tetrahydroquinolines have been studied for their ability to inhibit cancer cell proliferation .

Case Studies and Research Findings

Several studies have explored the applications and modifications of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride:

Wirkmechanismus

The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride involves its interaction with various molecular targets. The compound can act as an acylating agent, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological effects by influencing cellular redox balance and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The reactivity and applications of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride are strongly influenced by its functional groups and substituents. Below is a comparison with structurally related compounds:

Table 1: Comparison of Key Structural Features

*Estimated based on similar structures.

Key Observations:

Core Structure Differences: Quinoline vs. Isoquinoline: The position of the nitrogen atom distinguishes quinoline (N at position 1) from isoquinoline (N at position 2). This affects electronic properties and binding interactions in biological systems . Tetrahydropyridine: MPTP () lacks the fused benzene ring of tetrahydroquinoline, reducing aromaticity and altering neurotoxic effects .

Functional Group Reactivity: The carbonyl chloride group in the target compound is highly reactive, enabling rapid formation of amides or esters. In contrast, the ester in Methyl 1,2,3,4-tetrahydro-6-isoquinolinecarboxylate HCl () is less reactive, favoring stability in drug intermediates .

Substituent Effects :

- Halogenation : The 5,7-dichloro substitution in increases molecular weight and may enhance halogen bonding in receptor interactions .

- Methyl Group : The 1-methyl group in all compounds improves solubility and modulates steric effects during synthetic reactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Biologische Aktivität

1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride (MTHQCC) is a compound belonging to the tetrahydroquinoline family, characterized by its bicyclic structure and the presence of a carbonyl chloride functional group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

MTHQCC has a molecular formula of C₁₃H₁₄ClN and a molecular weight of approximately 225.68 g/mol. The tetrahydroquinoline structure contributes to its unique reactivity and biological properties. The carbonyl chloride group enhances its ability to participate in various chemical reactions, making it a versatile building block in synthetic chemistry.

Biological Activity Overview

The biological activities of MTHQCC are primarily linked to its structural analogs and derivatives. Research has indicated that compounds within this class exhibit a range of pharmacological effects including anticancer, neuroprotective, and antimicrobial properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of MTHQCC show selective cytotoxicity against various cancer cell lines. For example:

- Cytotoxicity Testing : A study evaluated the cytotoxic effects of 2-arylquinolines and tetrahydroquinolines against human cancer cell lines such as HeLa (cervical cancer) and PC3 (prostate cancer). Notably, certain derivatives exhibited IC₅₀ values as low as 8.3 μM against HeLa cells, indicating significant anticancer activity compared to standard chemotherapeutics like doxorubicin .

| Compound Name | IC₅₀ (μM) | Cell Line |

|---|---|---|

| Quinoline 13 | 8.3 | HeLa |

| Tetrahydroquinoline 18 | 13.15 | HeLa |

| Quinoline 12 | 31.37 | PC3 |

| Quinoline 11 | 34.34 | PC3 |

The mechanisms underlying the biological activities of MTHQCC and its derivatives include:

- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

- Antioxidant Activity : Compounds like MTHQCC may exert neuroprotective effects by acting as antioxidants and reducing oxidative stress in neuronal cells .

- Enzyme Inhibition : Certain tetrahydroquinolines have been identified as inhibitors of specific enzymes involved in cancer progression.

Case Studies

- Cytotoxicity Against Cancer Cells : A comprehensive study on tetrahydroquinolines revealed that compounds with specific substitutions exhibited enhanced cytotoxicity against various cancer cell lines while maintaining low toxicity towards normal cells .

- Neuroprotection in Parkinson's Disease Models : Research on related compounds has highlighted their protective roles in neuronal cultures exposed to dopaminergic neurotoxins, suggesting that MTHQCC might share similar protective qualities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.